molecular formula C12H11NO2 B1418730 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1204297-96-0

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1418730
CAS No.: 1204297-96-0
M. Wt: 201.22 g/mol
InChI Key: LKKXISVRLIUFPT-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound features a carboxylic acid group at the 2-position and a 3-methylphenyl group at the 4-position of the pyrrole ring

Scientific Research Applications

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction typically proceeds through a multi-step process involving the formation of an intermediate enamine, followed by cyclization and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions or other non-covalent interactions. These interactions can influence the biological activity of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
  • 4-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
  • 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Uniqueness

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s electronic properties, making it distinct from other similar compounds with different substituents. This uniqueness can be leveraged in the design of new derivatives with specific desired properties.

Properties

IUPAC Name

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-2-4-9(5-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKXISVRLIUFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-96-0
Record name 4-(3-methylphenyl)-1Ð?-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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